molecular formula C13H17NO3 B4035143 N-(4-methoxybenzyl)tetrahydro-2-furancarboxamide

N-(4-methoxybenzyl)tetrahydro-2-furancarboxamide

Cat. No.: B4035143
M. Wt: 235.28 g/mol
InChI Key: VUHXHMGNBINEHD-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)tetrahydro-2-furancarboxamide” is a chemical compound with the molecular formula C13H17NO3 . It is also known as "(2R)-N-(4-Methoxybenzyl)tetrahydro-2-furancarboxamide" .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied . The identities of the complexes were verified by 1H NMR and IR spectroscopy and ESI mass spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 235.279 Da and the monoisotopic mass is 235.120850 Da .

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

C. Bailey et al. (1999) introduced the application of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol. The use of the 4-methoxybenzyloxycarbonyl group for the facile introduction and the mildness of the deprotection conditions highlights its suitability for the multiparallel solution phase synthesis of substituted benzamidines. This demonstrates the compound's utility in the preparation of chemical libraries, a cornerstone in drug discovery and development (C. Bailey et al., 1999).

Development of the Carboxamide Protecting Group

K. Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), showcasing its removal under mild basic desilylation, acidic, or oxidative conditions. The group's application to both simple carboxamide groups and complex acid-sensitive adenosine derivatives containing a cyclophane scaffold was demonstrated, indicating its potential for the protection of sensitive functional groups in synthetic chemistry (K. Muranaka et al., 2011).

Design and Synthesis of Fatty Acid Derived 4-Methoxybenzylamides as Antimicrobial Agents

Z. R. Nengroo et al. (2021) synthesized a series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide, demonstrating significant antimicrobial activity. The study highlights the compound's role in the development of new antimicrobial agents, reflecting its importance in addressing the challenge of antibiotic resistance (Z. R. Nengroo et al., 2021).

Synthesis and Radioligand Binding Studies of Methoxylated Derivatives

A. Graulich et al. (2006) evaluated the affinity of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives for apamin-sensitive binding sites, contributing to the understanding of ligand-receptor interactions. This research underlines the compound's utility in probing biological receptors, which is crucial for the design of targeted therapeutics (A. Graulich et al., 2006).

Oxidative Debenzylation for Protecting Group Removal

M. Yamaura et al. (1985) showed that the N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed with cerium(IV) diammonium nitrate under mild conditions. This highlights its application in synthetic strategies, particularly in the selective removal of protecting groups without affecting sensitive functional groups (M. Yamaura et al., 1985).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h4-7,12H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHXHMGNBINEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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